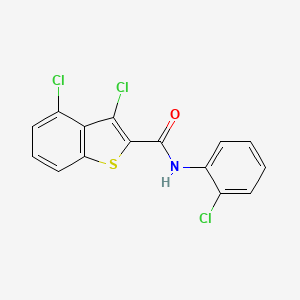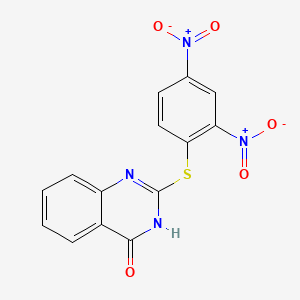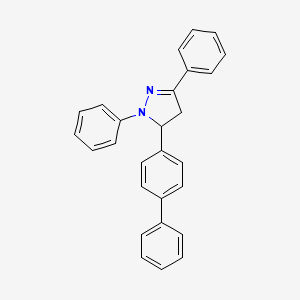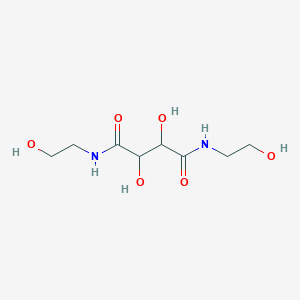![molecular formula C22H14N2 B11703814 3-(Quinolin-2-yl)benzo[f]quinoline](/img/structure/B11703814.png)
3-(Quinolin-2-yl)benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE is a complex heterocyclic aromatic compound that features a fused ring system combining benzo[f]quinoline and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE typically involves multi-step reactions starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the treatment of anthranil with 1,3-diphenylpropane-1,3-dione can result in quinoline cyclization . Additionally, the reaction of aniline with polyhydric or monohydric alcohols can yield quinoline derivatives .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often employs advanced techniques like microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Solvent-free conditions and the use of eco-friendly catalysts are also gaining popularity in industrial settings to promote greener and more sustainable chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various hydrogenated derivatives .
Applications De Recherche Scientifique
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities
Mécanisme D'action
The mechanism by which 2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE exerts its effects is often related to its ability to interact with various molecular targets. For instance, its anticancer activity may involve the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The compound’s unique structure allows it to bind to DNA or proteins, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler analog with a single nitrogen-containing ring.
Benzoquinoline: Similar structure but lacks the additional quinoline moiety.
Isoquinoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.
Uniqueness
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as drug design and materials science .
Propriétés
Formule moléculaire |
C22H14N2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C22H14N2/c1-3-7-17-15(5-1)9-12-20-18(17)11-14-22(24-20)21-13-10-16-6-2-4-8-19(16)23-21/h1-14H |
Clé InChI |
UONJACGAZLPGCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=NC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703731.png)
![(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703741.png)
![2-methoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11703743.png)



![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)
![Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11703781.png)
![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11703789.png)




![2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B11703820.png)
